

Validating the Structure of Methyl 4formylbenzoate: A Spectroscopic Comparison

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Compound of Interest		
Compound Name:	Methyl 4-Formylbenzoate	
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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of **methyl 4-formylbenzoate**'s chemical structure. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and supporting data to ensure accurate structural confirmation.

The precise structural elucidation of chemical compounds is a cornerstone of chemical research and drug development. Spectroscopic methods provide a powerful and non-destructive means to probe the molecular architecture of a substance. This guide focuses on the validation of the structure of **Methyl 4-formylbenzoate**, a bifunctional aromatic compound, through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the experimental data with that of analogous structures, a confident structural assignment can be achieved.

Spectroscopic Data Comparison

The unique arrangement of functional groups in **Methyl 4-formylbenzoate**—a methyl ester and an aldehyde group in a para-substitution pattern on a benzene ring—gives rise to a characteristic spectroscopic fingerprint. To confirm this structure, a comparison with plausible alternative or related structures, such as methyl benzoate and 4-methylbenzaldehyde, is highly instructive.

¹H NMR Spectroscopy Data



Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound	Aldehyde Proton (δ, ppm)	Aromatic Protons (δ, ppm)	Methyl Protons (δ, ppm)
Methyl 4- formylbenzoate	~10.1 (s, 1H)	~8.15 (d, 2H), ~7.95 (d, 2H)	~3.9 (s, 3H)
Methyl Benzoate	-	~8.0 (m, 2H), ~7.5 (m, 3H)	~3.9 (s, 3H)
4- Methylbenzaldehyde	~9.96 (s, 1H)[1]	~7.75 (d, 2H), ~7.35 (d, 2H)[1]	~2.43 (s, 3H)[1]

s = singlet, d = doublet, m = multiplet

The ¹H NMR spectrum of **Methyl 4-formylbenzoate** is distinguished by the presence of a singlet around 10.1 ppm, characteristic of the aldehyde proton. The aromatic region shows a distinct pattern of two doublets, indicative of a para-substituted benzene ring. The singlet at approximately 3.9 ppm corresponds to the three protons of the methyl ester group.

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule.

Compound	Carbonyl Carbon (C=O) (δ, ppm)	Aromatic Carbons (δ, ppm)	Methyl Carbon (δ, ppm)
Methyl 4- formylbenzoate	~191 (aldehyde), ~166 (ester)	~139, ~135, ~130, ~129	~52
Methyl Benzoate	~167 (ester)	~133, ~130, ~129, ~128	~52
4- Methylbenzaldehyde	~192 (aldehyde)[1]	~145, ~134, ~130, ~129[1]	~22[1]



The ¹³C NMR spectrum of **Methyl 4-formylbenzoate** is characterized by two distinct carbonyl signals: one for the aldehyde carbon at around 191 ppm and another for the ester carbon at approximately 166 ppm.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Compound	C=O Stretch (cm ⁻¹)	C-H Stretch (Aromatic) (cm ⁻¹)	C-H Stretch (Aldehyde) (cm ⁻¹)	C-O Stretch (Ester) (cm ⁻¹)
Methyl 4- formylbenzoate	~1725 (ester), ~1700 (aldehyde)	~3100-3000	~2850, ~2750	~1300-1100
Methyl Benzoate	~1720 (ester)[2]	~3100-3000[3]	-	~1300-1100[2]
4- Methylbenzaldeh yde	~1703 (aldehyde)[4]	~3100-3000[4]	~2830, ~2730[4]	-

The IR spectrum of **Methyl 4-formylbenzoate** clearly shows two distinct carbonyl stretching bands, one for the ester and one for the aldehyde, confirming the presence of both functional groups.[5] The characteristic C-H stretching bands for the aldehyde group are also observable.

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.



Compound	Molecular Ion (M+) (m/z)	Key Fragment Ions (m/z)
Methyl 4-formylbenzoate	164[6]	133 ([M-OCH ₃] ⁺), 105 ([M-COOCH ₃] ⁺), 77 ([C ₆ H ₅] ⁺)[6]
Methyl Benzoate	136	105 ([M-OCH₃] ⁺), 77 ([C ₆ H₅] ⁺)
4-Methylbenzaldehyde	120[1]	119 ([M-H] ⁺), 91 ([C ₇ H ₇] ⁺)[1]

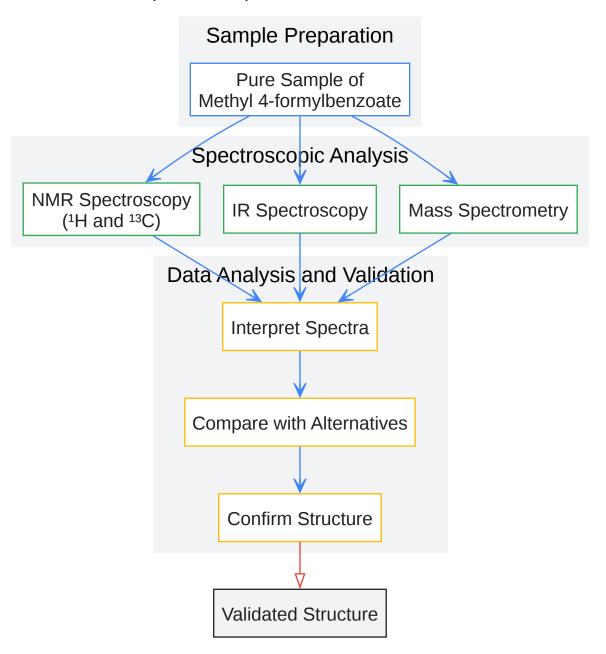
The mass spectrum of **Methyl 4-formylbenzoate** shows a molecular ion peak at m/z 164, corresponding to its molecular weight.[6] The fragmentation pattern, including the loss of a methoxy group (m/z 133) and a carbomethoxy group (m/z 105), is consistent with the proposed structure.[6]

Experimental Workflow for Structural Validation

The logical flow for validating the structure of a compound like **Methyl 4-formylbenzoate** using spectroscopic methods is outlined below.



Spectroscopic Validation Workflow



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